REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([CH2:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13])[CH:6]=[CH:7][CH:8]=1.CO[CH:20](OC)[N:21]([CH3:23])[CH3:22].CN>>[C:12]([C:11]1[C:10](=[O:15])[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:16])([F:17])[F:1])[CH:4]=2)=[CH:22][N:21]([CH3:23])[CH:20]=1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CC(CC(C)=O)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under vacuum
|
Type
|
WASH
|
Details
|
The solution was washed with 1 liter of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was triturated under diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
a yellow powdery solid crystallized
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CN(C=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |